molecular formula C₂₈₅H₄₃₄N₇₄O₈₈S₂ B1574800 Ramucirumab CAS No. 947687-13-0

Ramucirumab

Katalognummer B1574800
CAS-Nummer: 947687-13-0
Molekulargewicht: 6369.07
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ramucirumab, also known as Cyramza, is a fully human monoclonal antibody (IgG1) developed for the treatment of solid tumors . It was developed by ImClone Systems Inc. and was isolated from a native phage display library from Dyax . It is used to treat stomach cancer, colorectal cancer, or non-small cell lung cancer that has spread to other parts of the body . Ramucirumab may be given alone or in combination with other cancer medicines .


Molecular Structure Analysis

Ramucirumab is a large molecule with a complex structure. Its chemical formula is C6374H9864N1692O1996S46 . As a monoclonal antibody, it is composed of two heavy chains and two light chains, which are linked by disulfide bonds. The specific epitope that Ramucirumab binds to is located on the extracellular domain of VEGFR-2 .


Chemical Reactions Analysis

As a biological molecule, Ramucirumab does not undergo traditional chemical reactions. Instead, it binds to its target, VEGFR2, and blocks the binding of natural VEGF ligands . This prevents VEGF-stimulated receptor phosphorylation and downstream ligand-induced proliferation, permeability, and migration of human endothelial cells .


Physical And Chemical Properties Analysis

Ramucirumab is a large protein molecule with a molar mass of 143,609.63 g/mol . As a protein, it is sensitive to changes in temperature and pH, and must be stored under specific conditions to maintain its stability and effectiveness .

Wissenschaftliche Forschungsanwendungen

  • Targeted Inhibition in Various Malignancies :

    • Ramucirumab shows promising antitumor efficacy and tolerability in Phase I – II trials across different malignancies, notably in metastatic gastric cancer. The REGARD trial exhibited a median overall survival of 5.2 months with ramucirumab compared to 3.8 months on placebo (Clarke & Hurwitz, 2013).
  • Combination Therapy in Lung Cancer :

    • In a phase 3 trial (REVEL), ramucirumab plus docetaxel was used for second-line treatment in stage IV non-small-cell lung cancer after platinum-based therapy. This combination improved survival compared to the control group, indicating its efficacy in lung cancer treatment (Garon et al., 2014).
  • Application in Hepatocellular Carcinoma :

    • Ramucirumab is indicated for unresectable advanced/recurrent gastric cancer, colorectal cancer, and non-small-cell lung cancer. A randomized phase III trial (REACH-2) investigated its use as second-line treatment following first-line sorafenib therapy for advanced hepatocellular carcinoma, demonstrating superiority over placebo in overall survival (Kudo, 2018).
  • Preclinical and Clinical Development Review :

    • Ramucirumab, selectively inhibiting VEGFR-2, has undergone extensive preclinical and clinical development, showing promise in treating different tumor types either alone or in combination with chemotherapy. It has been FDA approved for advanced/metastatic gastric cancer or gastroesophageal junction carcinoma, with ongoing evaluation in metastatic breast cancer and advanced non-small-cell lung cancer (Aprile et al., 2014).
  • Monotherapy in Gastric or Gastro-oesophageal Junction Adenocarcinoma :

    • The REGARD trial assessed ramucirumab as a monotherapy, highlighting its role in prolonging survival in patients with advanced gastric or gastro-oesophageal junction adenocarcinoma after first-line chemotherapy (Fuchs et al., 2014).
  • Safety and Efficacy in Colorectal Cancer :

    • Ramucirumab, combined with FOLFIRI, is approved for second-line treatment of metastatic colorectal cancer (mCRC). Its safety and tolerability profile have been reviewed, underscoring its effectiveness and manageable toxicity in pretreated mCRC patients (Noguerido et al., 2018).

Safety And Hazards

Ramucirumab can increase the risk of serious bleeding . Other common side effects include fatigue, neutropenia, diarrhea, and epistaxis . Severe arterial thromboembolic events as well as congestive heart failure have been reported with antiangiogenic drugs, including ramucirumab .

Zukünftige Richtungen

The use of Ramucirumab as a second-line treatment might be an option for patients with advanced hepatocellular carcinoma and elevated alpha-fetoprotein . Future exploration includes a broader patient population, assessment of ramucirumab in other lines of therapy, as well as novel combinations .

Eigenschaften

CAS-Nummer

947687-13-0

Produktname

Ramucirumab

Molekularformel

C₂₈₅H₄₃₄N₇₄O₈₈S₂

Molekulargewicht

6369.07

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.